2-(2-Bromo-6-fluorophenyl)nicotinonitrile
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Overview
Description
2-(2-Bromo-6-fluorophenyl)nicotinonitrile is an organic compound with the molecular formula C12H6BrFN2 and a molecular weight of 277.09 g/mol . This compound is characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to a nicotinonitrile moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-6-fluorophenyl)nicotinonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-6-fluoroaniline and nicotinonitrile.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3).
Coupling Reaction: The key step involves a coupling reaction between 2-bromo-6-fluoroaniline and nicotinonitrile, facilitated by a palladium catalyst under an inert atmosphere.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-6-fluorophenyl)nicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols, and a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Coupling Reactions: Utilize palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3) in solvents such as DMF or toluene.
Major Products
Substitution Reactions: Yield substituted phenyl derivatives.
Coupling Reactions: Produce biaryl compounds with various functional groups depending on the boronic acid used.
Scientific Research Applications
2-(2-Bromo-6-fluorophenyl)nicotinonitrile is used in several scientific research fields:
Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-6-fluorophenyl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromo-6-fluorophenyl)acetonitrile
- 2-(2-Bromo-6-fluorophenyl)-1,3-dioxolane
- Methyl 2-(2-bromo-6-fluorophenyl)acetate
- 2-Amino-2-(2-bromo-6-fluorophenyl)ethanol
Uniqueness
2-(2-Bromo-6-fluorophenyl)nicotinonitrile is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The combination of bromine and fluorine atoms enhances its reactivity and binding affinity, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C12H6BrFN2 |
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Molecular Weight |
277.09 g/mol |
IUPAC Name |
2-(2-bromo-6-fluorophenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H6BrFN2/c13-9-4-1-5-10(14)11(9)12-8(7-15)3-2-6-16-12/h1-6H |
InChI Key |
LLCWYSHUKJCDCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C2=C(C=CC=N2)C#N)F |
Origin of Product |
United States |
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